
5-Fluoropyrimidine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropyrimidine-2-carbohydrazide: is a fluorinated pyrimidine derivativeThe incorporation of fluorine into pyrimidine structures can significantly alter their biological activity, making them valuable in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrimidine-2-carbohydrazide typically involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoropyrimidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or hydrazide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Fluoropyrimidine-2-carbohydrazide is used as a building block for the synthesis of more complex fluorinated pyrimidines. These compounds are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential to interact with nucleic acids and proteins. Its fluorinated nature can enhance binding affinity and specificity, making it useful in probing biological systems .
Medicine: The primary application of this compound in medicine is in the development of anti-cancer agents. Fluorinated pyrimidines, such as 5-fluorouracil, are well-known for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of various active ingredients .
Mecanismo De Acción
The mechanism of action of 5-Fluoropyrimidine-2-carbohydrazide involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound can inhibit enzymes such as thymidylate synthase, which is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, this compound can effectively halt the proliferation of rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used anti-cancer agent that also inhibits thymidylate synthase.
5-Fluorocytosine: An antifungal agent that is converted into 5-fluorouracil in fungal cells.
5-Fluoropyrimidine: A general class of fluorinated pyrimidines with various biological activities.
Uniqueness: 5-Fluoropyrimidine-2-carbohydrazide is unique due to its specific structure, which allows for distinct interactions with biological targets. Its hydrazide group can form additional hydrogen bonds, potentially enhancing its binding affinity and specificity compared to other fluorinated pyrimidines .
Propiedades
Fórmula molecular |
C5H5FN4O |
|---|---|
Peso molecular |
156.12 g/mol |
Nombre IUPAC |
5-fluoropyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C5H5FN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11) |
Clave InChI |
QJDWNSSLOISUIP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(=O)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


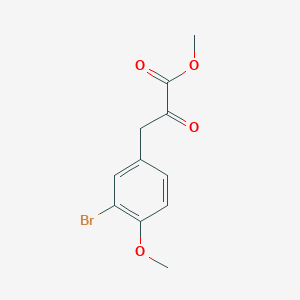
![5-Bromo-2-(1-methyl-3-pyrrolyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole](/img/structure/B13682261.png)
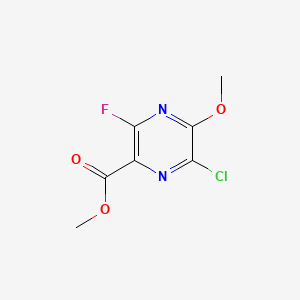
![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)
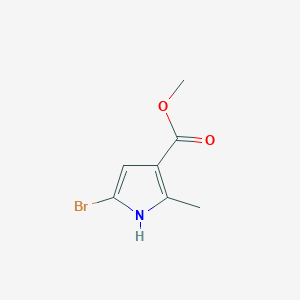
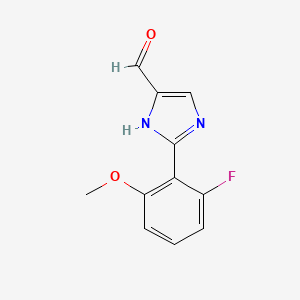
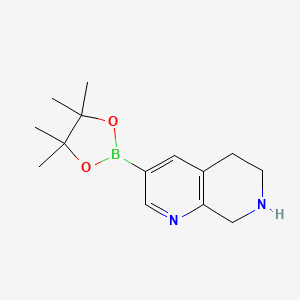

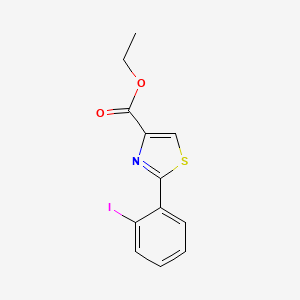

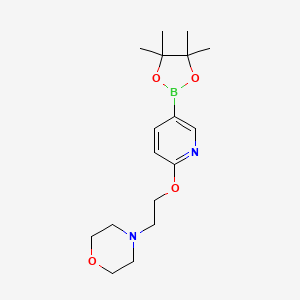
![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)
